2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a compound that combines a dimethylsulfamoyl group with a 4-hydroxyphenyl moiety and a propanoic acid backbone. This compound is part of a broader class of amino acids and derivatives that have garnered attention for their potential therapeutic applications, particularly in targeting drug-resistant bacterial and fungal pathogens. The unique structural features of this compound may contribute to its biological activity, making it a candidate for further research in medicinal chemistry.
2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups. It can also be categorized under sulfonamide compounds because of the dimethylsulfamoyl group, which is known for its antibacterial properties.
The synthesis of 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves several key steps:
The reactions are typically conducted under controlled temperatures and may involve solvents like methanol or acetonitrile. Monitoring the reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography is common practice.
The molecular structure of 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid features:
This configuration contributes to its potential solubility and reactivity profiles.
Molecular formula: CHNOS
Molecular weight: Approximately 288.33 g/mol
Key functional groups: Amino, hydroxyl, sulfonamide, carboxylic acid
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that enhance yield and selectivity.
The mechanism of action for 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid primarily relates to its interaction with biological targets:
Data supporting these mechanisms typically arise from in vitro studies demonstrating efficacy against specific microbial strains.
Relevant data from spectroscopic analysis (e.g., NMR, IR) confirm the presence of key functional groups and structural integrity .
2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has potential applications in:
The synthesis of 2-[(dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid employs a convergent multi-step strategy, leveraging tyrosine-derived intermediates and sulfamoylation reactions. The core pathway begins with L-tyrosine tert-butyl ester (CAS 16874-12-7), where the α-amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during downstream functionalization [6] [7]. The phenolic hydroxyl group of tyrosine is simultaneously protected with tert-butyldimethylsilyl (TBDMS) ethers or benzyl groups to maintain chemoselectivity [3] .
The sulfamoylation step involves reacting the protected tyrosine intermediate with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM), catalyzed by N,N-diisopropylethylamine (DIPEA) at 0°C–25°C. This generates the sulfamoylated intermediate in 75–88% yield [3]. Subsequent acidic deprotection (e.g., trifluoroacetic acid/DCM) removes the Boc group, while the tert-butyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water mixtures. Global deprotection yields the target compound, with the entire sequence typically completed in 4–6 steps [7].
Key intermediates include:
Table 1: Critical Intermediates in the Synthesis Pathway
Intermediate | Function | Typical Yield |
---|---|---|
N-Boc-L-tyrosine tert-butyl ester | Amino and carboxyl group protection | 92% |
N-Boc-O-(benzyl)-L-tyrosine tert-butyl ester | Phenolic OH protection | 85% |
N-(Dimethylsulfamoyl)-O-(benzyl)-L-tyrosine | Sulfonamide incorporation | 78% |
Deprotected target compound | Final acidic/hydrolytic deprotection | 82% |
Amide bond formation between the tyrosine scaffold and dimethylsulfamoyl moiety relies on nucleophile-activated coupling agents. Carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) facilitate sulfamoylation by activating carboxylic acid groups of sulfamoyl donors to form O-acylisourea intermediates. However, DCC often generates insoluble dicyclohexylurea byproducts, complicating purification [3].
Alternative coupling agents significantly improve efficiency:
The choice of coupling agent directly impacts reaction stereoselectivity. HATU preserves chiral integrity (>99% ee) in tyrosine derivatives, whereas DCC may cause partial epimerization (5–8% rac) at Cα [1] [3].
Table 2: Performance of Coupling Agents in Sulfamoylation
Coupling Agent | Solvent | Temperature | Reaction Time | Yield | Byproduct Issues |
---|---|---|---|---|---|
DCC | DCM | 0–25°C | 12 h | 75% | High (DCU filtration) |
HATU | DMF | 0°C | 2 h | 93% | Low |
CDI | THF | 25°C | 4 h | 88% | Moderate (imidazole) |
Solvent polarity and proticity critically influence reaction kinetics and yields. Anhydrous aprotic solvents (DMF, DCM, THF) are optimal for sulfamoylation due to moisture sensitivity. DMF enhances solubility of ionic intermediates but may necessitate lower temperatures (0°C) to suppress N-sulfonation byproducts [3] [4].
Key solvent systems:
Temperature control is vital:
Concentration effects were quantified in benzyl deprotection: Reactions at 0.1 M in ethanol showed 95% conversion with Pd/C (10 wt%), while >0.5 M led to incomplete deprotection .
Table 3: Solvent and Temperature Optimization for Critical Steps
Reaction Step | Optimal Solvent System | Temperature | Key Additives | Yield |
---|---|---|---|---|
Sulfamoylation | DMF/THF (4:1) | −10°C | DIPEA (2.5 eq.) | 91% |
tert-Butyl ester hydrolysis | THF/H₂O (3:1) | 0°C | LiOH (3 eq.) | 95% |
Phenolic deprotection | Ethanol | 25°C | Pd/C (10 wt%) | 93% |
Boc removal | TFA/DCM (1:1) | 0°C | Triethylsilane | 98% |
Final purification leverages differential solubility and adsorption affinity. Crystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals with >99% HPLC purity but requires 5–7 days of slow evaporation [3] . Practical limitations include:
Chromatographic methods offer faster alternatives:
Hybrid approaches maximize efficiency:
Process economics favor crystallization for large-scale batches (>1 kg), while chromatography remains optimal for research-scale quantities (<100 g) [3] .
Table 4: Purification Method Comparison
Method | Purity | Recovery | Time | Scalability | Cost |
---|---|---|---|---|---|
Ethyl acetate/n-hexane crystallization | >99% | 50–60% | 5–7 days | High | $ |
Silica chromatography | 85–90% | 70–75% | 6–8 h | Moderate | $$ |
Reverse-phase HPLC | >99.5% | 80–85% | 1–2 h | Low | $$$$ |
Hybrid (chromatography + crystallization) | 99% | 75% | 2 days | High | $$ |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9